Quinolin-8-yl 3-quinolin-8-yloxysulfonylbenzoate
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Overview
Description
Quinolin-8-yl 3-quinolin-8-yloxysulfonylbenzoate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 3-quinolin-8-yloxysulfonylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinolin-8-ol: Starting with the synthesis of quinolin-8-ol, which can be achieved through the Skraup synthesis, involving the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonylation: The quinolin-8-ol is then subjected to sulfonylation using sulfonyl chloride in the presence of a base like pyridine to form quinolin-8-yl sulfonate.
Esterification: The final step involves the esterification of quinolin-8-yl sulfonate with 3-hydroxybenzoic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 3-quinolin-8-yloxysulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moieties can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: this compound can form quinolin-8-yl 3-quinolin-8-yloxysulfonylbenzoic acid.
Reduction: The reduction can yield quinolin-8-yl 3-quinolin-8-yloxysulfonylbenzyl alcohol.
Substitution: Substitution with amines can form quinolin-8-yl 3-quinolin-8-yloxysulfonylbenzamide.
Scientific Research Applications
Quinolin-8-yl 3-quinolin-8-yloxysulfonylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 3-quinolin-8-yloxysulfonylbenzoate involves its interaction with specific molecular targets. The quinoline moieties can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonyl group can form covalent bonds with proteins, inhibiting their activity. These interactions make it a potent antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: A simpler quinoline derivative with antimicrobial properties.
Quinolin-8-yl sulfonate: An intermediate in the synthesis of Quinolin-8-yl 3-quinolin-8-yloxysulfonylbenzoate.
Quinolin-8-yl 3-hydroxybenzoate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its dual quinoline moieties linked through a sulfonylbenzoate group, providing it with enhanced biological activity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
quinolin-8-yl 3-quinolin-8-yloxysulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O5S/c28-25(31-21-12-2-6-17-9-4-14-26-23(17)21)19-8-1-11-20(16-19)33(29,30)32-22-13-3-7-18-10-5-15-27-24(18)22/h1-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNFEBONORYALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC(=CC=C3)S(=O)(=O)OC4=CC=CC5=C4N=CC=C5)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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